N-benzyl-3-methyl-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
N-Benzyl-3-methyl-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a triazolo-pyridine sulfonamide derivative characterized by a bicyclic heteroaromatic core with a sulfonamide group at position 6. Its molecular formula is C23H24N4O3S (molecular weight: 436.5 g/mol). The compound features a benzyl group substituted at the sulfonamide nitrogen and a 4-isopropylphenyl moiety, which likely enhances lipophilicity and modulates receptor binding .
Properties
IUPAC Name |
N-benzyl-3-methyl-N-(4-propan-2-ylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-17(2)20-11-13-21(14-12-20)27(16-19-8-5-4-6-9-19)30(28,29)22-10-7-15-26-18(3)24-25-23(22)26/h4-15,17H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFVUTZYYMBMJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=CC=C3)C4=CC=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-methyl-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the triazolopyridine core, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and high yield. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-methyl-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-benzyl-3-methyl-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-3-methyl-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction, gene expression, and metabolic processes, depending on the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of N-benzyl-3-methyl-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide, highlighting substituent variations and their impacts on properties:
Key Observations:
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., Cl, F in 8a) improve metabolic stability but may reduce solubility.
- Methyl and methoxy groups (8b, 8c) balance lipophilicity and solubility, critical for oral bioavailability .
- The isopropyl group in the target compound may enhance blood-brain barrier penetration, though this requires validation .
Structural Flexibility :
- The triazolo-pyridine core tolerates diverse N-substituents without losing scaffold integrity.
- Bulkier groups (e.g., isopropyl in the target) may sterically hinder target binding compared to smaller substituents (e.g., methyl in 8b) .
Synthetic Accessibility :
Biological Activity
N-benzyl-3-methyl-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory treatments. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and the implications for therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C25H26N6O
- Molecular Weight : 414.51 g/mol
- PubChem ID : 137644968
This structure contains a triazole ring, which is known for its diverse biological activities, including anticancer properties.
Recent studies have highlighted several mechanisms through which this compound exerts its biological effects:
- Inhibition of Kinesin Spindle Protein (KSP) : The compound has been identified as a potent inhibitor of KSP, leading to cell cycle arrest in mitosis. This results in the formation of monopolar spindles and subsequent cellular death, indicating its potential as an anticancer agent .
- Anti-inflammatory Activity : It has been shown to exhibit anti-inflammatory properties through the modulation of pro-inflammatory cytokines and pathways involved in inflammation. This suggests its utility in treating inflammatory diseases .
- Antimicrobial Properties : The compound has demonstrated activity against various microbial strains, contributing to its potential use in treating infections .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Study 1: Anticancer Efficacy
In a study examining the anticancer effects of this compound on various cancer cell lines (MCF7 and A549), the compound exhibited significant cytotoxicity with IC50 values ranging from 0.74 mg/mL to 0.98 µM depending on the cell line tested. The mechanism was primarily through KSP inhibition leading to apoptosis.
Case Study 2: Anti-inflammatory Effects
A separate investigation into the anti-inflammatory properties revealed that treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) in a murine model of arthritis. The observed EC50 value was 12 µM, indicating a promising therapeutic window for inflammatory conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
